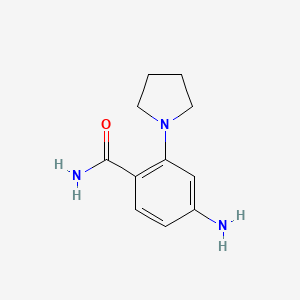

4-Amino-2-pyrrolidin-1-yl-benzamide

説明

4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a benzamide core substituted with an amino group at the 4-position and a pyrrolidinyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-nitro-2-pyrrolidin-1-yl-benzamide with a reducing agent to convert the nitro group to an amino group . The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) in ethanol. The reaction proceeds under mild conditions and yields the desired amino compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Oxidation Reactions

The pyrrolidine ring and amino group participate in oxidation processes under controlled conditions:

-

Key Insight : Oxidation of the pyrrolidine ring typically generates carboxylic acid derivatives, while the amino group forms nitroso intermediates. Excess H₂O₂ may lead to over-oxidation to nitro groups.

Reduction Reactions

The compound undergoes selective reduction depending on the targeted functional group:

-

Application : Catalytic hydrogenation is preferred for reducing nitro groups without affecting the pyrrolidine ring .

Electrophilic Aromatic Substitution (EAS)

The benzamide core undergoes EAS at the para position relative to the amino group:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ (CH₂Cl₂, 0°C) | 5-Bromo-4-amino-2-pyrrolidin-1-yl-benzamide | 60–75% | |

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 5-Nitro derivatives | 55–65% |

-

Regioselectivity : The amino group directs electrophiles to the C5 position, as confirmed by NMR and X-ray crystallography .

Nucleophilic Substitution at the Amino Group

The primary amino group reacts with electrophiles to form substituted derivatives:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride (pyridine, 25°C) | 4-Acetamido derivatives | 80–88% | |

| Sulfonation | SO₃/H₂SO₄ (0°C) | 4-Sulfonamido derivatives | 65–72% |

-

Mechanistic Note : Acylation proceeds via a nucleophilic attack by the amino group on the electrophilic carbonyl carbon .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Structural Impact : Cyclization enhances rigidity, improving binding affinity in pharmacological studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization options:

-

Catalytic Efficiency : Pd(PPh₃)₄ shows superior activity for Suzuki couplings compared to other catalysts .

Stability Under Hydrolytic Conditions

The benzamide bond exhibits pH-dependent hydrolysis:

| Condition | Products | Half-Life | References |

|---|---|---|---|

| Acidic (HCl, 1M, 80°C) | 4-Amino-2-pyrrolidin-1-yl-benzoic acid | 2.5 h | |

| Basic (NaOH, 1M, 25°C) | Sodium salt of benzoic acid derivative | 8 h |

-

Practical Implication : Stability in neutral buffers (t₁/₂ > 24 h) makes it suitable for biological assays.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Research indicates that derivatives of similar structures can inhibit RSV fusion protein activity, which is crucial for viral entry into host cells. The molecular dynamics simulations suggest that modifications to the compound's structure can enhance its antiviral efficacy by optimizing the dihedral angles between functional groups, thereby improving interaction with viral proteins .

Antimicrobial Properties

4-Amino-2-pyrrolidin-1-yl-benzamide and its derivatives have shown promising antimicrobial activity. A study focusing on benzamide derivatives demonstrated that certain modifications could lead to increased effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide core significantly enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has indicated that benzamide derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The anti-inflammatory mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Antitumor Activity

In the realm of oncology, this compound has been evaluated for its antitumor potential. Certain benzamide derivatives have shown selective cytotoxicity against melanoma cells, suggesting a role in targeted cancer therapies. The mechanism appears to involve apoptosis induction in cancer cells while sparing normal cells, highlighting the compound's therapeutic promise in cancer treatment .

Neurological Applications

Emerging evidence suggests that compounds similar to this compound may play a role in neurological disorders. For instance, studies have indicated that certain derivatives exhibit anticonvulsant properties, offering potential as treatments for epilepsy and other seizure disorders. The SAR studies have provided insights into how structural modifications can optimize anticonvulsant activity while minimizing side effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Amino-2-pyrrolidin-1-yl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

4-Amino-2-pyrrolidin-1-yl-benzamide can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Benzamide derivatives: Compounds with a benzamide core often have similar chemical reactivity and applications.

Amino-substituted aromatics: These compounds share the presence of an amino group on an aromatic ring, influencing their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound, with a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol, contains a pyrrolidine ring, which is known for its versatility in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidine ring enhances the compound's ability to fit into active sites of proteins, facilitating interactions that can modulate biological pathways.

Target Enzymes

Research indicates that this compound may act as an inhibitor for certain kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit PfCDPK1, a kinase implicated in malaria parasite biology, suggesting its potential as an antimalarial agent .

Pharmacokinetics (ADME Properties)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity may influence its absorption in biological systems.

- Distribution : The presence of the pyrrolidine ring suggests favorable distribution characteristics across cell membranes.

- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.

- Excretion : The compound's solubility profile will affect its excretion routes.

Antiviral Activity

Recent studies have explored the antiviral properties of benzamide derivatives, including those structurally related to this compound. These compounds have shown promise in inhibiting hepatitis B virus (HBV) replication by interfering with the assembly of viral nucleocapsids .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities. For example, modifications on the benzamide core have resulted in derivatives that exhibit significant antibacterial effects against various pathogens.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Antimalarial Activity : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against PfCDPK1, indicating strong inhibitory effects .

- Antiviral Mechanisms : Research on benzamide derivatives revealed their ability to promote empty capsid formation in HBV, effectively reducing viral load in infected cells .

Comparative Analysis

The following table summarizes key findings regarding this compound and related compounds:

| Compound | Activity Type | IC50/EC50 Values | Target |

|---|---|---|---|

| This compound | Antimalarial | ~17 nM | PfCDPK1 |

| Benzamide Derivative A | Antiviral | Not Determined | HBV Nucleocapsid |

| Benzamide Derivative B | Antimicrobial | Moderate | Various Pathogens |

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Amino-2-pyrrolidin-1-yl-benzamide, and how can reaction efficiency be monitored?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, a modified procedure from Poluikova et al. (2016) outlines heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC), with post-reaction characterization via H NMR and elemental analysis to confirm structure and purity.

Methodological Insight : Optimize reaction time and temperature using kinetic studies. For reproducibility, ensure strict control of anhydrous conditions and stoichiometric ratios of reagents like potassium carbonate (used as a base).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

- H NMR Spectroscopy : To verify substituent positions and pyrrolidine ring integration (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .

- Elemental Analysis : Validate empirical formula (e.g., %N = 7.99 for CHNO) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for pharmacological studies).

Advanced Consideration : Combine with mass spectrometry (MS) for molecular ion confirmation and X-ray crystallography for absolute stereochemical assignment in complex derivatives.

Q. How can factorial design methodologies optimize reaction parameters for synthesizing this compound?

Advanced Research Question

Factorial design (e.g., 2 designs) systematically evaluates variables like temperature, solvent polarity, and catalyst concentration. For instance, a 3-factor design could optimize yield by varying:

Methodological Steps :

Define response variables (e.g., yield, purity).

Conduct ANOVA to identify significant factors.

Validate predictions with confirmatory runs.

This approach minimizes experimental runs while maximizing data robustness.

Q. How should researchers resolve discrepancies in spectral data or unexpected byproducts during synthesis?

Advanced Research Question

Contradictions in NMR or MS data may arise from tautomerism, residual solvents, or side reactions (e.g., over-alkylation). Strategies include:

- Replicate experiments under controlled conditions.

- Cross-validate with alternative techniques (e.g., C NMR or IR spectroscopy).

- Computational modeling : Use software like Gaussian or ADF to simulate NMR shifts or reaction pathways .

Example : If a byproduct is detected via HPLC, employ preparative chromatography to isolate it, followed by structural elucidation to identify its origin (e.g., incomplete ring closure).

Q. What computational tools and workflows are effective for studying the reactivity of this compound derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for substitution reactions to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Cheminformatics Platforms : Tools like RDKit or Schrodinger’s Suite enable virtual screening of derivatives for bioactivity .

Case Study : Model the electronic effects of substituents on the benzamide ring to prioritize synthetic targets with enhanced binding affinity.

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Hydrophobicity : Leads to poor solubility in aqueous phases. Use mixed solvents (e.g., ethyl acetate/hexane) for crystallization.

- Column Chromatography : Optimize eluent polarity (e.g., chloroform:methanol gradients) to separate polar byproducts .

Advanced Solution : Employ flash chromatography with silica gel modified with amino groups for better resolution of amine-containing compounds.

Q. How can researchers validate the biological relevance of this compound derivatives while minimizing experimental bias?

Advanced Research Question

- Blinded Assays : Use randomized plate layouts in high-throughput screening.

- Dose-Response Curves : Calculate IC values with 95% confidence intervals.

- Control Compounds : Include known inhibitors (e.g., kinase inhibitors) to benchmark activity .

Data Integrity : Utilize laboratory information management systems (LIMS) to track raw data and ensure reproducibility .

特性

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878620-22-5 | |

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。